Topological Polar Surface Area (tPSA) and Hydrogen-Bond Capacity vs. Virstatin
The 5,8-diacetamido substituents increase the topological polar surface area (tPSA) by approximately 40.4 Ų relative to the parent compound virstatin (4-(1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-yl)butanoic acid). The target compound has a calculated tPSA of 104 Ų, with 1 hydrogen-bond donor and 8 hydrogen-bond acceptors, compared to a tPSA of approximately 63.6 Ų for virstatin, which possesses 1 donor and 4 acceptors [1]. This 63% increase in tPSA is a well-established predictor of reduced passive membrane permeability (often correlating with oral absorption) and altered blood–brain barrier penetration [2].
| Evidence Dimension | Topological polar surface area (tPSA) and H-bond donor/acceptor counts |
|---|---|
| Target Compound Data | tPSA = 104 Ų, HBD = 1, HBA = 8 (C20H19N3O6, MW 397.4 g/mol) |
| Comparator Or Baseline | Virstatin: tPSA ≈ 63.6 Ų, HBD = 1, HBA = 4 (C15H13NO4, MW 271.3 g/mol) |
| Quantified Difference | ΔtPSA = +40.4 Ų (+63%); ΔHBA = +4 |
| Conditions | Calculated via fragment-based method in ZINC database; virstatin tPSA calculated by same method for consistency |
Why This Matters
For procurement, this means the diacetamido compound cannot be used as a drop-in replacement for virstatin in cellular or in vivo assays where membrane permeability is critical; it may, however, offer advantages for extracellular targets or conjugation applications where higher polarity is beneficial.
- [1] ZINC Database, Substance ZINC000006840071 (target compound) and ZINC000001544008 (virstatin), accessed 2026. https://zinc.docking.org/substances/ZINC000006840071/ View Source
- [2] Pajouhesh, H. & Lenz, G. R. (2005) NeuroRx, 2(4), 541–553. doi:10.1602/neurorx.2.4.541 View Source
